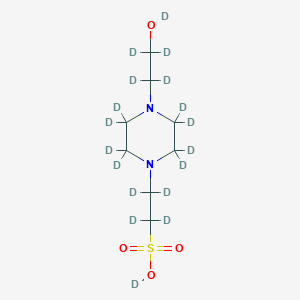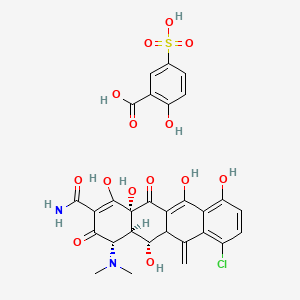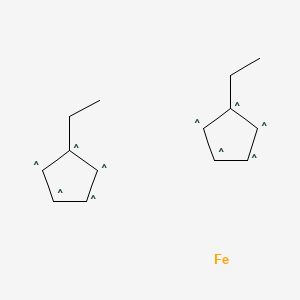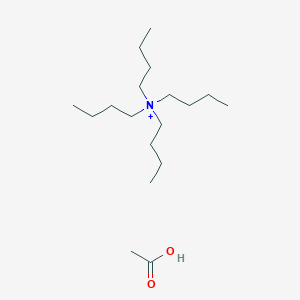
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid is a carboxylic acid functionalized trithiocarbonate compound. It is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves multiple steps. The general synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as dodecylthiocarbonothioylthio-propanoic acid.
Esterification: The intermediate compounds undergo esterification with 3,5-dihydroxybenzoic acid to form the final product.
The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a RAFT agent in the polymerization of vinyl monomers like styrene, acrylate, and acrylamide to produce well-defined block copolymers
Biology: The compound is used in the synthesis of polymer-protein conjugates, which have applications in drug delivery and bioconjugation
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and drug delivery systems
Industry: The compound is used in the production of specialty polymers with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves its role as a RAFT agent in polymerization. The compound facilitates the controlled radical polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and architecture of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propanoic acid: Another RAFT agent used in controlled radical polymerization
Pentaerythritol tetrakis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: A compound with similar applications in polymer synthesis
Poly(ethylene glycol) bis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: Used in the synthesis of block copolymers
Uniqueness
What sets 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid apart is its ability to produce polymers with narrow polydispersity and complex architectures. This makes it particularly valuable in applications requiring precise control over polymer properties .
Properties
Molecular Formula |
C39H62O6S6 |
|---|---|
Molecular Weight |
819.3 g/mol |
IUPAC Name |
3,5-bis(2-dodecylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C39H62O6S6/c1-5-7-9-11-13-15-17-19-21-23-25-48-38(46)50-30(3)36(42)44-33-27-32(35(40)41)28-34(29-33)45-37(43)31(4)51-39(47)49-26-24-22-20-18-16-14-12-10-8-6-2/h27-31H,5-26H2,1-4H3,(H,40,41) |
InChI Key |
GOLRGLNMILBFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)













